molecular formula C9H8ClFO2 B1272220 Benzyl chlorofluoroacetate CAS No. 243659-11-2

Benzyl chlorofluoroacetate

Cat. No.: B1272220
CAS No.: 243659-11-2
M. Wt: 202.61 g/mol
InChI Key: MWMVSSKZRABAIJ-UHFFFAOYSA-N
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Description

Benzyl chlorofluoroacetate is an organic compound with the molecular formula C₉H₈ClFO₂ and a molecular weight of 202.61 g/mol . It is a liquid at room temperature and is primarily used in biochemical research . The compound is known for its unique combination of benzyl, chloro, and fluoro groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl chlorofluoroacetate can be synthesized through the reaction of benzyl alcohol with chlorofluoroacetic acid in the presence of a suitable catalyst . The reaction typically involves the esterification process, where benzyl alcohol reacts with chlorofluoroacetic acid under acidic conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phosgene as a reagent. Phosgene reacts with benzyl alcohol to form benzyl chloroformate, which can then be further reacted with fluoroacetic acid to produce this compound . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl chlorofluoroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form benzyl alcohol and chlorofluoroacetic acid.

    Reduction: The compound can be reduced to form benzyl fluoroacetate under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia or primary amines are commonly used under basic conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used for the reduction process.

Major Products Formed:

    Nucleophilic Substitution: Products include benzyl amines or benzyl thiols.

    Hydrolysis: Products are benzyl alcohol and chlorofluoroacetic acid.

    Reduction: The major product is benzyl fluoroacetate.

Scientific Research Applications

Benzyl chlorofluoroacetate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of benzyl chlorofluoroacetate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The chloro and fluoro groups in the compound make it highly reactive towards nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

    Benzyl chloroacetate: Similar in structure but lacks the fluoro group, making it less reactive in certain nucleophilic substitution reactions.

    Benzyl fluoroacetate: Contains a fluoro group but lacks the chloro group, resulting in different reactivity patterns.

    Chlorofluoroacetic acid: A simpler compound that serves as a precursor in the synthesis of benzyl chlorofluoroacetate.

Uniqueness: this compound’s unique combination of benzyl, chloro, and fluoro groups makes it highly versatile in chemical reactions. Its reactivity towards nucleophiles and its ability to undergo various substitution and reduction reactions distinguish it from similar compounds .

Properties

IUPAC Name

benzyl 2-chloro-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMVSSKZRABAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372239
Record name benzyl 2-chloro-2-fluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243659-11-2
Record name benzyl 2-chloro-2-fluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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